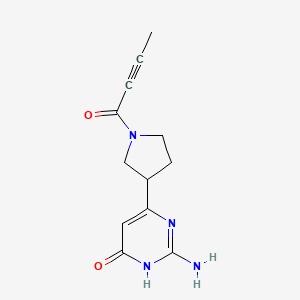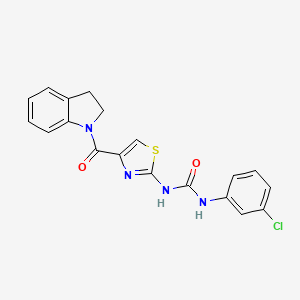![molecular formula C22H18ClN3O3S B2949229 6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide CAS No. 1114916-13-0](/img/structure/B2949229.png)
6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide is a complex organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine core, a pyridine moiety, and various functional groups such as chloro, methyl, and carboxamide. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed using reagents such as thionyl chloride and methyl iodide, respectively.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction using pyridine-3-carboxaldehyde.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazines with various functional groups.
Scientific Research Applications
6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Lornoxicam: A non-steroidal anti-inflammatory drug with a similar benzothiazine core.
Meloxicam: Another anti-inflammatory drug with a thiazine structure.
Piroxicam: A non-steroidal anti-inflammatory drug with a similar mechanism of action.
Uniqueness
6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-[(pyridin-3-yl)methyl]-2H-1lambda6,2-benzothiazine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for drug development and other scientific research applications.
Properties
IUPAC Name |
6-chloro-2-methyl-1,1-dioxo-4-phenyl-N-(pyridin-3-ylmethyl)-1λ6,2-benzothiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-26-21(22(27)25-14-15-6-5-11-24-13-15)20(16-7-3-2-4-8-16)18-12-17(23)9-10-19(18)30(26,28)29/h2-13H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRDXWQFFQXMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}acetamide](/img/structure/B2949146.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2949148.png)


![1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2949155.png)
![1-[(4-Bromophenyl)(phenyl)methyl]piperazine](/img/structure/B2949157.png)
![1-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2949158.png)
![4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid](/img/structure/B2949161.png)
![1-(3-methoxyphenyl)-4-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2949162.png)
![6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid](/img/structure/B2949163.png)


![8-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2949167.png)

